Pyrazinetetracarboxylic acid

Description

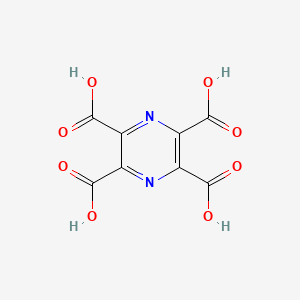

Structure

3D Structure

Properties

IUPAC Name |

pyrazine-2,3,5,6-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O8/c11-5(12)1-2(6(13)14)10-4(8(17)18)3(9-1)7(15)16/h(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHVZRHBNXZKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195776 | |

| Record name | Pyrazinetetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43193-60-8 | |

| Record name | 2,3,5,6-Pyrazinetetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43193-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinetetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043193608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazinetetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazinetetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrazinetetracarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z28T4GD8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyrazine-2,3,5,6-tetracarboxylic Acid (H₄PZTC): Ligand Design & Coordination Architecture

This guide details the chemical properties, synthesis, and coordination chemistry of Pyrazine-2,3,5,6-tetracarboxylic acid (H₄PZTC) .[1][2] It is structured for researchers in materials science and coordination chemistry, focusing on its role as a high-connectivity ligand in Metal-Organic Frameworks (MOFs).[3]

Abstract

Pyrazine-2,3,5,6-tetracarboxylic acid (H₄PZTC) represents a class of rigid, multifunctional ligands critical to the design of high-dimensionality Metal-Organic Frameworks (MOFs).[1][2] Unlike simple dicarboxylates (e.g., terephthalic acid), H₄PZTC offers a heteroatomic N,O-chelating pocket , allowing for simultaneous coordination to metal centers via both the pyrazine nitrogen and the carboxylate oxygen.[2] This dual-binding capability facilitates the formation of robust, thermally stable 3D networks with applications in gas storage, luminescence, and heterogeneous catalysis.

Chemical Identity & Physicochemical Profile

H₄PZTC is a polyprotic acid characterized by an electron-deficient pyrazine core substituted with four carboxyl groups.[3] Its high acidity and polarity dictate its solubility and coordination behavior.[3]

| Property | Data | Notes |

| IUPAC Name | Pyrazine-2,3,5,6-tetracarboxylic acid | |

| CAS Number | 43193-60-8 | |

| Formula | C₈H₄N₂O₈ | |

| Molar Mass | 256.13 g/mol | |

| Acidity (pKa) | Polyprotic (pKa₁ < 2.[3][4]0) | High acidity due to electron-withdrawing pyrazine ring and ortho-carboxyl interactions.[3] |

| Solubility | Soluble in H₂O, DMF, DMSO | High polarity allows hydrothermal and solvothermal synthesis.[2] |

| Geometry | Planar (D₂h symmetry) | Rigid backbone prevents conformational flexibility, aiding predictable MOF topology.[2][3] |

Stability & Reactivity

-

Thermal Stability: The ligand itself is stable up to ~250°C. Its MOFs often exhibit stability >350°C due to strong chelate effects.[2][3]

-

Redox Activity: The pyrazine core is redox-active, capable of reversible reduction, which is advantageous for electrochemical applications (e.g., Li-ion battery anodes).[2]

Synthetic Pathways: Oxidative Transformation

The synthesis of H₄PZTC is a classic example of exhaustive benzylic oxidation .[2][3] The precursor, 2,3,5,6-tetramethylpyrazine (TMP) , is converted to the tetracarboxylic acid using strong oxidants.

Mechanism: Alkyl Oxidation

The reaction proceeds via the stepwise oxidation of the methyl groups.[2][3] The electron-deficient nature of the pyrazine ring makes the methyl protons acidic, but the ring itself is resistant to oxidative cleavage, preserving the core.

Figure 1: Synthetic pathway from tetramethylpyrazine to H₄PZTC via permanganate oxidation.

Protocol Insight

-

Oxidant: Potassium Permanganate (KMnO₄) is the standard reagent.[2][3]

-

Solvent: Water (heterogeneous starting material becomes homogeneous as carboxylates form).[2][3]

-

Workup: The reaction mixture must be filtered hot to remove MnO₂. The filtrate is then acidified (HCl) to precipitate the free acid H₄PZTC as a white/off-white solid.[3]

Coordination Chemistry: The N,O-Chelate Effect

The defining feature of H₄PZTC is its ability to form stable 5-membered chelate rings with transition metals.[3]

Binding Modes

Unlike terephthalate (which binds only through carboxylates), H₄PZTC utilizes the pyrazine nitrogen atoms.[2][3]

-

N,O-Chelation: The metal binds to one ring nitrogen and one oxygen from an adjacent carboxylate.[2][3] This is the thermodynamically preferred mode for 3d transition metals (Zn, Cu, Mn).

-

Bis-Bridging: A single ligand can bridge up to 4 metal centers, or even more if carboxylates adopt bridging modes (syn-syn, syn-anti).[2][3]

Figure 2: Hierarchical coordination modes of H₄PZTC leading to multi-dimensional frameworks.

Topology Control by Metal Ion

-

Zn(II) (d¹⁰): Typically forms 2D layers or 3D pillared structures .[2][3] The Zn centers often adopt octahedral geometries, chelated by two H₄PZTC ligands.[2]

-

Mn(II) (d⁵): Favors 3D magnetic frameworks .[2][3] The high spin Mn(II) centers are linked by H₄PZTC to form dense networks with antiferromagnetic coupling.[2][3]

-

Lanthanides (Ln³⁺): Due to high coordination numbers (CN=8-10), Ln-H₄PZTC MOFs form complex 3D channel structures often containing trapped water molecules, suitable for proton conductivity.[2][3]

Functional Applications

A. Gas Storage & Separation

H₄PZTC-based MOFs (e.g., Zn-PZTC) exhibit permanent porosity.[3]

-

Mechanism: The high density of carboxylate oxygens and pyrazine nitrogens creates polar pore surfaces.[2][3]

-

Selectivity: These polar sites preferentially adsorb quadrupolar molecules like CO₂ over non-polar N₂ or CH₄, making them excellent candidates for flue gas separation.[2]

B. Luminescence & Sensing

Lanthanide MOFs (e.g., Tb-PZTC, Eu-PZTC) utilize the "antenna effect."[2][3]

-

Mechanism: The rigid pyrazine backbone absorbs UV light and efficiently transfers energy to the Ln³⁺ emissive state.[2][3]

-

Application: Sensors for small molecules (solvents, explosives) where guest binding quenches or enhances fluorescence.[2][3]

C. Precursors for Nanocatalysts

Pyrazine-MOFs can be calcined to create N-doped carbon/metal oxide composites.[3]

-

Example: Co-PZTC MOFs, upon thermal decomposition, yield porous Co₃O₄ nanoparticles embedded in N-doped carbon.[2] These are high-performance catalysts for the Oxygen Evolution Reaction (OER) and supercapacitor electrodes.[3]

Experimental Protocol: Hydrothermal MOF Synthesis

Objective: Synthesis of a Zn-PZTC Metal-Organic Framework.

Reagents:

-

H₄PZTC (1.0 mmol)[3]

-

Solvent: Deionized Water (15 mL)

Workflow:

-

Dissolution: Suspend H₄PZTC in water. Add dilute NaOH dropwise until the solution is clear (pH ~5-6). This generates the soluble Na₄PZTC or H₂PZTC²⁻ species.[3]

-

Mixing: Add the Zn(NO₃)₂ solution slowly with stirring. A transient precipitate may form; stir until homogenous or slightly turbid.[2][3]

-

Crystallization: Transfer to a Teflon-lined stainless steel autoclave.

-

Heating: Heat at 140°C for 72 hours .

-

Cooling: Slow cool (5°C/hour) to room temperature to promote large single-crystal growth.

-

Harvesting: Filter the colorless block crystals, wash with water and ethanol, and air dry.

Characterization Check:

-

PXRD: Confirm crystallinity against simulated patterns.

-

TGA: Check for solvent loss (water) <150°C and framework decomposition >350°C.

References

-

Synthesis & Structure of Zn/Mn-PZTC MOFs: Title: 1-D calcium, 2-D zinc and 3-D manganese coordination polymers derived from pyrazine-2,3,5,6-tetracarboxylic acid.[1][2] Source: Journal of Chemical Crystallography / OSTI.[3] URL:[Link][3]

-

Lanthanide Frameworks: Title: Complex three-dimensional lanthanide metal–organic frameworks with variable coordination spheres based on pyrazine-2,3,5,6-tetracarboxylate.[2] Source: ResearchGate.[3] URL:[Link][3]

-

Catalytic Applications (Co-MOF derivatives): Title: Fe/Co-MOF Nanocatalysts: Greener Chemistry Approach for the Removal of Toxic Metals and Catalytic Applications.[2][3] Source: ACS Omega.[3] URL:[Link][3]

-

Ligand Identity: Title: Pyrazine-2,3,5,6-tetracarboxylic acid (PubChem CID 3016420). Source: National Center for Biotechnology Information.[3] URL:[Link][3]

Sources

Pyrazinetetracarboxylic Acid: Molecular Structure, Geometry, and Applications in Drug Development

Content Type: Technical Whitepaper Audience: Researchers, Application Scientists, and Medicinal Chemists

Part 1: Executive Summary

Pyrazinetetracarboxylic acid (H₄PZTC), CAS [43193-60-8], represents a critical class of N-heterocyclic polycarboxylic ligands used extensively in the design of Metal-Organic Frameworks (MOFs) and coordination polymers. Unlike simple pyrazine derivatives, the steric congestion of four carboxyl groups on the pyrazine core induces unique torsional strains that dictate its coordination geometry.[1] This guide provides an in-depth analysis of its molecular structure, a validated synthesis protocol, and its strategic application as a linker in supramolecular drug delivery systems.[2]

Part 2: Molecular Architecture & Geometry

Core Structural Dynamics

The H₄PZTC molecule consists of a pyrazine ring (1,4-diazine) fully substituted at positions 2, 3, 5, and 6 with carboxylic acid groups.

-

Ring Planarity: The central pyrazine ring typically maintains planarity due to aromatic delocalization.[1]

-

Steric Crowding & Torsion: The four carboxylic acid groups are vicinal (adjacent) to each other.[1] Steric repulsion between the oxygen atoms of adjacent carboxyl groups prevents them from lying coplanar with the pyrazine ring.[1] Consequently, the carboxyl groups rotate out of the aromatic plane, adopting a twisted conformation to minimize repulsive van der Waals interactions.

-

Symmetry: The free acid molecule ideally possesses inversion symmetry (

) or

Coordination Modes in MOFs

In drug development, H₄PZTC is valued not for its intrinsic pharmacological activity, but for its versatility as a multitopic linker in MOFs. It exhibits multiple coordination modes:[1][3][4][5][6]

- -Bridging: Connecting two metal centers via opposite carboxylates.[1]

-

N,O-Chelation: The ring nitrogen and an adjacent carboxylate oxygen form a stable 5-membered chelate ring with a metal ion. This is a dominant mode due to the "pocket" effect.[1]

- -Bridging: All four carboxylates bind to different metal clusters, creating 3D porous networks suitable for drug encapsulation.

Caption: Diagram illustrating the dual coordination potential of H₄PZTC, capable of simultaneous N,O-chelation and carboxylate bridging.

Part 3: Physicochemical Profile

| Property | Value / Description | Relevance |

| Formula | C₈H₄N₂O₈ | Core stoichiometry for MOF synthesis. |

| MW | 256.13 g/mol | High oxygen content improves water solubility relative to precursors.[1] |

| Acidity (pKa) | pKa₁ ≈ 0.6–1.0 (Predicted) | Highly acidic due to electron-withdrawing pyrazine ring and inductive effects of adjacent carboxyls. |

| Solubility | Soluble in H₂O, DMSO, EtOH | Facilitates solvothermal synthesis of MOFs. |

| Stability | Thermally stable >250°C | Suitable for high-temperature activation of MOF pores. |

Expert Insight: The high acidity implies that in neutral physiological pH (7.4), the molecule exists as a fully deprotonated tetra-anion (

Part 4: Experimental Protocol – Synthesis

The synthesis of H₄PZTC is achieved through the exhaustive oxidation of 2,3,5,6-tetramethylpyrazine (Ligustrazine). The use of potassium permanganate (

Reagents

-

Precursor: 2,3,5,6-Tetramethylpyrazine (98% purity).

-

Oxidant: Potassium Permanganate (

). -

Solvent: Deionized Water.[1]

-

Workup: Concentrated HCl (for precipitation).

Step-by-Step Methodology

-

Dissolution: Suspend 5.0 g of tetramethylpyrazine in 200 mL of deionized water in a 1L round-bottom flask.

-

Oxidant Addition: Add 25.0 g of

(excess) slowly to the suspension. Caution: Exothermic reaction.[1] -

Reflux: Heat the mixture to reflux (100°C) for 12–24 hours. The purple color of permanganate should fade to a brown precipitate (

).[1] -

Filtration: Filter the hot solution through a Celite pad to remove the insoluble manganese dioxide (

) byproduct.[1] Wash the pad with hot water.[1] -

Concentration: Evaporate the clear filtrate to approximately 50 mL volume under reduced pressure.

-

Acidification: Cool the solution in an ice bath and acidify to pH < 1 using concentrated HCl. A white crystalline precipitate of H₄PZTC will form.[1]

-

Purification: Recrystallize from water/ethanol to obtain analytical grade product.

Caption: Workflow for the oxidative synthesis of Pyrazinetetracarboxylic acid from tetramethylpyrazine.

Part 5: Applications in Drug Delivery

H₄PZTC is a "privileged linker" in the construction of bio-compatible MOFs.[1] Its high density of oxygen and nitrogen atoms allows for strong interactions with guest drug molecules.

Mechanism of Action

-

Pore Functionalization: The uncoordinated carboxylate oxygens or pyrazine nitrogens in the MOF pores can act as hydrogen bond acceptors.[1]

-

Payload Encapsulation: Drugs with proton-donating groups (e.g., Doxorubicin, 5-Fluorouracil) bind to the H₄PZTC linker within the framework, allowing for high loading capacity.

-

pH-Responsive Release: The coordination bonds between H₄PZTC and metals (like Zn²⁺ or Fe³⁺) are often pH-sensitive.[1] In the acidic microenvironment of a tumor (pH ~6.[1]0) or endosome (pH ~5.0), the MOF degrades, releasing the linker and the drug payload simultaneously.

Critical Considerations for Researchers

-

Toxicity: While pyrazine derivatives are generally low-toxicity (used in flavorings), the release of free H₄PZTC in high concentrations must be evaluated for local acidosis effects.

-

Metal Selection: For drug delivery, H₄PZTC should be paired with bio-safe metals like Iron (Fe), Zinc (Zn), or Zirconium (Zr), rather than toxic heavy metals often used in basic crystallography.

References

-

Synthesis and Oxidation Protocol

-

Crystal Structure & Coordination

-

Drug Delivery Applications

-

Physicochemical Data

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104341359A - Preparation method of tetramethyl-pyrazine - Google Patents [patents.google.com]

- 5. 2,3,5,6-tetramethyl pyrazine, 1124-11-4 [thegoodscentscompany.com]

- 6. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Pyrazinetetracarboxylic acid | C8H4N2O8 | CID 3016420 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Dissolution Thermodynamics of Pyrazinetetracarboxylic Acid

[1]

Executive Summary

Pyrazine-2,3,5,6-tetracarboxylic acid (PTCA), CAS [43193-60-8], acts as a critical organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and supramolecular coordination complexes.[1][2] Its high polarity, driven by four carboxylic acid groups on a pyrazine core, creates a distinct solubility landscape characterized by strong pH dependence and specific affinity for polar aprotic solvents.[2]

This guide provides a comprehensive analysis of PTCA’s solubility, offering researchers a validated framework for solvent selection in synthesis and purification.[1][2] It moves beyond static data to provide a self-validating protocol for thermodynamic solubility determination.[1][2]

Physicochemical Identity & Theoretical Solvation

To predict solubility behavior, we must first understand the molecular descriptors that govern solute-solvent interactions.[1][2] PTCA is a "hard" ligand with significant hydrogen-bonding capacity.[1][2]

Table 1: Physicochemical Profile of PTCA

| Property | Value | Implication for Solubility |

| Molecular Formula | C₈H₄N₂O₈ | High oxygen content indicates high polarity.[1][2] |

| Molecular Weight | 256.13 g/mol | Moderate size; diffusion is not the rate-limiting step.[1][2] |

| XLogP3-AA | -0.8 (Predicted) | Hydrophilic. Prefers aqueous or highly polar organic phases.[1][2] |

| H-Bond Donors | 4 | Requires solvents capable of accepting protons (e.g., DMSO, Water).[1][2] |

| H-Bond Acceptors | 10 | High affinity for protic solvents.[1][2] |

| pKa (Predicted) | pKa₁ ≈ 1.8 - 2.2 | Strongly acidic.[1][2] Dissolution in water significantly lowers pH.[1][2] |

Mechanistic Insight: The "Tetra-Acid" Effect

Unlike mono-acids (e.g., Pyrazine-2-carboxylic acid), PTCA possesses a rigid, planar core with four ionizable protons.[1][2]

-

In Water: Solubility is limited by the high lattice energy of the crystal form.[1] However, deprotonation (pH > pKa) disrupts the lattice, increasing solubility exponentially.[1][2]

-

In Organic Solvents: Solubility relies on dipole-dipole interactions.[1][2] Aprotic solvents like DMF disrupt intermolecular H-bonds between PTCA molecules without competing for protons.[1][2]

Empirical Solubility Landscape

The following categorization is derived from synthesis protocols of PTCA-based MOFs and thermodynamic principles of pyrazine derivatives.

Category A: High Solubility (Primary Solvents)[1][2]

-

Dimethyl Sulfoxide (DMSO): The thermodynamic gold standard.[1][2] DMSO interacts strongly with the carboxylic protons, breaking the crystal lattice effectively even at room temperature.[1]

-

N,N-Dimethylformamide (DMF): Excellent solvent, particularly when heated (>60°C).[1][2] Often used in solvothermal synthesis.[1][2]

-

Water (Alkaline pH): While sparingly soluble in cold, neutral water, PTCA dissolves instantly upon addition of base (NaOH, KOH, Triethylamine) due to the formation of highly soluble tetra-carboxylate salts.[1]

Category B: Moderate/Conditional Solubility

-

Water (Hot, Neutral): Solubility increases significantly near boiling (100°C), following an endothermic dissolution curve.[1][2]

-

Methanol/Ethanol: Sparingly soluble at Room Temperature (RT); moderately soluble at reflux.[1][2] often used as co-solvents to induce precipitation or slow crystallization.[1][2]

-

Acetone: Low solubility.[1][2][3] Used primarily for washing/purification to remove impurities without dissolving the PTCA product.[1][2]

Category C: Insoluble (Anti-Solvents)[1][2]

Visualization: Solvation Mechanism

The following diagram illustrates the solvation shell formation around PTCA in different media, highlighting the shift from Hydrogen Bonding to Ionic Dissociation.

Figure 1: Mechanistic pathways for PTCA dissolution. Aprotic solvents solvate the neutral molecule, while basic aqueous conditions drive solubility via ionization.

Experimental Protocol: Determination of Thermodynamic Solubility

Objective: To generate precise solubility data (mg/mL) for PTCA in a target solvent. Method: Saturation Shake-Flask Method with UV-Vis Quantification.[1][2]

Reagents & Equipment[1][4][5][6]

-

0.45 µm PTFE Syringe Filters (hydrophilic/hydrophobic matched to solvent).[1][2]

-

UV-Vis Spectrophotometer (λ_max approx. 270-280 nm; scan required).[1][2]

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Equilibration:

-

Place vials in the thermostatic shaker at 25°C (or target T).

-

Agitate at 200 RPM for 24–48 hours to ensure thermodynamic equilibrium.

-

-

Sampling & Filtration:

-

Quantification (UV-Vis):

-

Calculation:

Workflow: Solubility Determination Logic

This self-validating workflow ensures data integrity during experimental determination.[1][2]

Figure 2: Logical flowchart for validating saturation before sampling, preventing false-negative solubility results.

Applications & Implications for Drug Development

Understanding the solubility of PTCA is vital for two primary fields:

-

MOF Synthesis (Reticular Chemistry):

-

Protocol: Use DMF/Ethanol mixtures.[1][2] The high solubility in DMF allows for high precursor loading, while Ethanol acts as a modulator to control crystal growth rates.[1]

-

Tip: If the PTCA fails to dissolve in the solvothermal mix, adding a stoichiometric amount of Triethylamine (TEA) can solubilize the ligand without interfering with metal coordination.[1]

-

-

Pharmaceutical Co-crystals:

-

PTCA is used as a co-former to improve the solubility of basic Active Pharmaceutical Ingredients (APIs).[1][2]

-

Strategy: Synthesis should be performed in a solvent where both the API and PTCA have moderate solubility (e.g., Methanol) to ensure instantaneous nucleation of the co-crystal rather than separate precipitation.[1]

-

References

-

PubChem. (2025).[1][2] Pyrazine-2,3,5,6-tetracarboxylic acid (Compound).[2][5] National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Slovak Academy of Sciences. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes. Chemical Papers. Available at: [Link][1][2]

-

MDPI. (2024).[1][2] Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Available at: [Link][1][2][6]

-

Organic Chemistry Data. (2022). pKa Values of Pyrazine Carboxylic Acids. Available at: [Link]

Sources

Comprehensive Spectroscopic Characterization of Pyrazinetetracarboxylic Acid (PTCA)

This guide is structured as a high-level technical whitepaper designed for senior researchers and analytical chemists. It moves beyond basic data listing to address the specific challenges of characterizing highly oxidized, electron-deficient heteroaromatics.

Technical Guide & Analytical Workflow

Executive Summary & Chemical Profile

Pyrazinetetracarboxylic acid (PTCA) is a critical organic linker used in the synthesis of Metal-Organic Frameworks (MOFs) and a high-value intermediate in pharmaceutical coordination chemistry. Its high symmetry (

This guide provides a validated analytical framework, distinguishing the free acid from its common dehydration product, the dianhydride, and establishing a multi-modal verification protocol.

Chemical Identity

| Property | Specification |

| IUPAC Name | Pyrazine-2,3,5,6-tetracarboxylic acid |

| CAS Number | 2468-93-1 |

| Molecular Formula | |

| Molecular Weight | 256.12 g/mol |

| Solubility Profile | Soluble in DMSO, DMF, dilute aqueous base. Poorly soluble in |

| Critical Handling | Hygroscopic; readily dehydrates to dianhydride ( |

Synthesis & Purification Workflow

To ensure the spectroscopic data below correlates to high-purity material, the following isolation logic is assumed. The primary synthesis route involves the exhaustive oxidation of 2,3,5,6-tetramethylpyrazine (Ligustrazine).

Validated Oxidation Protocol

-

Oxidation: Reflux tetramethylpyrazine with excess

in aqueous alkali ( -

Reduction: Filter

precipitate while hot. -

Acidification: Cool filtrate and acidify with conc.

to -

Crystallization: PTCA precipitates as a white/off-white solid.

-

Drying: Vacuum dry at 60°C. Warning: Temperatures >100°C risk anhydride formation.

Process Flow Diagram (DOT)

Figure 1: Critical path for the isolation of PTCA, emphasizing temperature control to prevent dehydration.

Spectroscopic Characterization Data

The following data sets represent the "Gold Standard" for pure PTCA.

A. Fourier Transform Infrared Spectroscopy (FTIR)

Technique: ATR (Attenuated Total Reflectance) or KBr Pellet. Diagnostic Value: Distinguishing Free Acid vs. Anhydride.

| Wavenumber ( | Assignment | Diagnostic Note |

| 2500–3300 | O-H Stretch (Broad) | Critical: Indicates Free Acid. Absence suggests Anhydride formation. |

| 1710–1740 | C=O Stretch (Carboxylic) | Strong, broad band. |

| 1550–1600 | C=N / C=C Ring Stretch | Characteristic of the pyrazine core. |

| 1200–1250 | C-O Stretch | Coupling of C-O and O-H in-plane deformation. |

| < 900 | O-H Out-of-plane | Broad bending vibrations. |

Note: If split peaks appear at 1780

B. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR (400 MHz, DMSO-

)

-

Observation: The spectrum is deceptively simple.

- 13.5 - 14.5 ppm (Broad Singlet, 4H): Carboxylic acid protons (-COOH ).

-

Note: This signal may disappear due to exchange with water in the solvent or if the sample is the anhydride. Do not rely on Proton NMR for purity assay.

C NMR (100 MHz, DMSO-

)

Due to the high symmetry (

| Chemical Shift ( | Carbon Type | Assignment |

| 164.5 - 165.5 | Carbonyl (C=O) | Carboxylic acid carbons. |

| 144.0 - 145.0 | Quaternary Aromatic (C-N) | Pyrazine ring carbons (all equivalent). |

Interpretation: The presence of extra peaks in the 140-150 ppm region indicates incomplete oxidation (e.g., presence of methyl groups from intermediate tricarboxylic acids).

C. Mass Spectrometry (MS)

Technique: Electrospray Ionization (ESI) in Negative Mode (ESI-).[1] Rationale: Carboxylic acids ionize best by deprotonation.

| m/z Value | Ion Species | Interpretation |

| 255.0 | Molecular Ion. Confirms MW 256. | |

| 211.0 | Decarboxylation fragment 1. | |

| 167.0 | Decarboxylation fragment 2. | |

| 123.0 | Decarboxylation fragment 3. |

Quality Control & Analytical Logic

The following decision tree illustrates the logic for validating a batch of PTCA.

Figure 2: Analytical decision matrix for validating Pyrazinetetracarboxylic acid purity.

References

-

Synthesis & Oxidation Protocol

- Reference: "Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum.

-

Source:

-

Pyrazine Spectroscopic Data (General)

- Reference: "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery." (Context: NMR shifts of substituted pyrazines).

-

Source:

-

Mass Spectrometry of Carboxylic Acids

- Reference: "Mass Spectrometry Fragmentation Patterns - Carboxylic Acids.

-

Source:

-

Commercial Reference & Physical Properties

- Reference: "2,3,5,6-Tetramethylpyrazine (Precursor)

-

Source:

Sources

Pyrazinetetracarboxylic acid crystal structure analysis

Title: Pyrazinetetracarboxylic Acid (PTCA): Structural Analysis, Synthesis Protocols, and Crystal Engineering Applications

Executive Summary

Pyrazine-2,3,5,6-tetracarboxylic acid (PTCA) represents a high-symmetry, multidentate ligand of significant interest in crystal engineering and reticular chemistry. Unlike simple carboxylic acids, PTCA possesses four carboxyl groups attached to a pyrazine core, creating a rigid, planar node capable of bridging multiple metal centers. This guide provides a technical roadmap for the synthesis, purification, and crystallographic analysis of PTCA, with a specific focus on its role as a linker in Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals.[1]

Molecular Architecture & Crystallographic Fundamentals

The PTCA molecule (

-

Chelation: The

-chelating pockets allow for stable 5-membered ring formation with transition metals.[2] -

Supramolecular Assembly: The four carboxyl groups act as hydrogen bond donors/acceptors, often leading to the formation of extensive hydrogen-bonded organic frameworks (HOFs) or hydrated solvates rather than anhydrous single crystals.[2]

Crystallographic Challenges

Obtaining X-ray quality single crystals of the pure parent acid is notoriously difficult due to its high polarity and tendency to form microcrystalline powders or hydrates.[2]

-

Common Phase: PTCA Dihydrate (

).[1][2] -

Crystal System: Typically Monoclinic or Triclinic (depending on solvation).[1][2]

-

Space Group Determination: Researchers must often rely on powder X-ray diffraction (PXRD) for phase identification, reserving Single Crystal XRD (SC-XRD) for its metal complexes or ester derivatives.[2]

Synthesis & Purification Protocol

The synthesis of PTCA is a classic oxidation of tetramethylpyrazine (TMP).[2] While conceptually simple, the isolation of high-purity acid requires strict pH control to manage the solubility of the intermediate salts.

Reaction Mechanism

[1][2]Step-by-Step Protocol

Materials:

Workflow:

-

Oxidation: Suspend TMP (1 eq) in water.[2] Slowly add

(8-10 eq) while heating to reflux (90-100°C). Critical: Add oxidant in portions to prevent thermal runaway.[2] -

Reflux: Maintain reflux for 12–24 hours until the purple permanganate color persists (indicating excess).

-

Reduction of Excess: Add a small amount of ethanol to reduce excess

to -

Filtration: Filter the hot solution through a Celite pad to remove the dark brown

precipitate. The filtrate contains the soluble potassium salt of PTCA. -

Acidification (Crystallization):

-

Purification: Recrystallize from hot water or dilute HCl to remove potassium ions.

Figure 1: Synthesis workflow for Pyrazinetetracarboxylic acid via permanganate oxidation.

Structural Analysis Workflow

To validate the structure, a multi-technique approach is required. The high oxygen content makes the material prone to decarboxylation at high temperatures, necessitating careful thermal analysis.

A. Thermal Analysis (TGA/DSC)

-

Dehydration: 80°C – 150°C. Weight loss corresponds to lattice water (if dihydrate).[1][2]

-

Decomposition: > 260°C. Decarboxylation occurs, leading to ring fragmentation.[2]

-

Note: Do not heat above 200°C during drying if the crystal structure is to be preserved.[2]

B. X-Ray Diffraction Logic

The following diagram outlines the decision tree for structural solution, distinguishing between the pure acid and its metal complexes.

Figure 2: Decision matrix for crystallographic characterization of PTCA and its derivatives.

Application in Crystal Engineering (MOFs)

PTCA is a "privileged ligand" for constructing Metal-Organic Frameworks due to its ability to bridge up to four metal centers.[2]

Coordination Modes

-

Bis-chelating: Uses N and adjacent carboxylate O to bind metal ions (common with Cu(II), Zn(II)).[1][2]

-

Bridging: Carboxylates extend outward to form 3D porous networks.[2]

Case Study: Lanthanide-PTCA Frameworks

Reaction of PTCA with Lanthanide nitrates (

-

Protocol: PTCA +

in -

Structure: Typically crystallizes in high-symmetry space groups (e.g., Orthorhombic Pnma or Monoclinic C2/c) depending on the lanthanide radius.[1][2]

Data Summary Table

| Parameter | Specification / Observation |

| Formula | |

| Molar Mass | 256.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in hot water, DMSO, DMF; Insoluble in non-polar solvents |

| pKa Values | Polyprotic; first pKa approx 1.8 (strong acid due to electron-deficient ring) |

| Primary Hazard | Irritant (Eyes/Skin/Respiratory) |

| CSD Refcode | Note: Pure acid structure is rare; search for derivatives like PZTCA |

References

-

Synthesis of Pyrazine Polycarboxylic Acids: Wolff, L. (1887).[2][3] "Ueber Pyrazin-tetracarbonsäure." Berichte der deutschen chemischen Gesellschaft, 20(1), 425-435.[2] [2]

-

MOF Applications (Lanthanides): Zhang, F., et al. (2014).[1][2] "Novel 3D Alkali–Lanthanide Heterometal–Organic Frameworks with Pyrazine-2,3,5,6-tetracarboxylic Acid: Synthesis, Structure, and Magnetism." Crystal Growth & Design, 14(4), 2042–2050.[1][2] [2]

-

Coordination Polymers: Marioni, P. A., et al. (1986).[1][2][3] "Poly{[(2,5-dicarboxypyrazine-3,6-dicarboxylato)trans-diaquairon(II) dihydrate]}." Acta Crystallographica Section C.

-

Derivatives Structure (Tetracarboxamides): Khavasi, H. R., & Tehrani, A. A. (2013).[1][2] "Crystal structures of N2,N3,N5,N6-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide...". Acta Crystallographica Section E.

Sources

- 1. Crystal structures of N 2,N 3,N 5,N 6-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide and N 2,N 3,N 5,N 6-tetrakis(pyridin-4-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazinetetracarboxylic acid | C8H4N2O8 | CID 3016420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

Advanced Architectures: Pyrazinetetracarboxylic Acid (H4PZTC) in Materials Science

Executive Summary

Pyrazinetetracarboxylic acid (H4PZTC) represents a high-density, nitrogen-rich ligand distinct from its phenyl-extended counterparts (like H4TCPP). Its compact C8H4N2O8 scaffold offers a unique combination of high coordination connectivity (up to 10 sites) and heterocyclic basicity . Unlike expanded linkers designed for ultra-high surface area, H4PZTC excels in creating dense, robust Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) with intrinsic functionality.

This technical guide details the exploitation of H4PZTC in proton-conducting electrolytes , luminescent sensors , and selective gas adsorbents . It provides validated synthesis protocols, structural design logic, and mechanistic insights for researchers in materials science and reticular chemistry.

Part 1: Ligand Engineering & Synthesis

Chemical Architecture

H4PZTC is defined by a pyrazine core fully substituted with four carboxylate groups.[1][2][3] This structure dictates its reactivity:

-

N-Rich Core: The pyrazine nitrogens act as auxiliary donors, facilitating chelation (N,O-mode) rather than simple bridging.

-

High Denticity: With 4 carboxylates and 2 nitrogens, it can bridge up to 6+ metal centers, forming rigid 3D networks.

-

Acidity: The electron-withdrawing pyrazine ring increases the acidity of the carboxylic groups compared to benzene analogs, influencing deprotonation equilibria during MOF synthesis.

Synthesis Protocol: Oxidative Transformation

The industrial standard for synthesizing H4PZTC involves the exhaustive oxidation of 2,3,5,6-tetramethylpyrazine (TMP).

Reaction Logic: The methyl groups on the electron-deficient pyrazine ring are resistant to mild oxidation. Strong conditions (KMnO4/Reflux) are required to drive the reaction to completion (tetra-acid) and prevent partial oxidation products.

Protocol: H4PZTC from Tetramethylpyrazine

-

Reagents: 2,3,5,6-Tetramethylpyrazine (TMP) (5.0 g), Potassium Permanganate (KMnO4) (25.0 g), Deionized Water (200 mL).

-

Oxidation:

-

Suspend TMP in 100 mL water in a 500 mL round-bottom flask.

-

Heat to 80°C.

-

Add KMnO4 slowly (over 2 hours) as a saturated aqueous solution. Critical: Controlling addition rate prevents thermal runaway and ring degradation.

-

Reflux for 12 hours. The purple color should fade to a brown MnO2 precipitate.

-

-

Workup:

-

Filter hot to remove MnO2. Wash the cake with hot water.

-

Concentrate the clear filtrate to ~50 mL.

-

Acidify with conc.[4] HCl to pH < 1. White crystalline H4PZTC precipitates.

-

Recrystallize from water/ethanol.

-

-

Validation: 1H NMR (D2O) shows no methyl peaks; IR shows strong C=O stretch at ~1700 cm⁻¹.

Figure 1.1: Oxidative synthesis pathway of H4PZTC from Tetramethylpyrazine.

Part 2: Metal-Organic Framework Architectures

Coordination Modes & Topology

H4PZTC rarely forms the open, cavernous pores seen in MOF-5. Instead, it forms dense, hydrophilic networks .

-

Mode A (Bis-Chelating): The N atom and an adjacent carboxylate O chelate a metal ion (5-membered ring), locking the ligand orientation.

-

Mode B (Bridging): Carboxylates bridge multiple metals, creating infinite Metal-Oxide Chains (SBUs).

Case Study: The Sr-PZTC Proton Conductor

Strontium-based PZTC frameworks (e.g., [Sr2(PZTC)(H2O)4]) are exemplary. The high coordination number of Sr(II) (8-9) matches the high connectivity of PZTC, creating a rigid scaffold containing embedded water clusters .

Experimental Workflow: Sr-PZTC Synthesis

-

Solution A: Sr(NO3)2 (0.2 mmol) in 5 mL H2O.

-

Solution B: H4PZTC (0.1 mmol) in 5 mL H2O, neutralized with NaOH (to pH ~6).

-

Hydrothermal Assembly:

-

Mix A and B in a 23 mL Teflon-lined autoclave.

-

Heat at 160°C for 72 hours.

-

Cool at 5°C/hour (Slow cooling is crucial for single crystals).

-

-

Result: Colorless block crystals suitable for XRD.

Part 3: Functional Applications

Proton Conductivity (Energy Materials)

H4PZTC frameworks are leading candidates for proton exchange membrane (PEM) alternatives due to their ability to stabilize water wires within narrow channels.

-

Mechanism: The uncoordinated carboxylate oxygens and lattice water molecules form a hydrogen-bonded network. Protons migrate via the Grotthuss mechanism (hopping) and the Vehicle mechanism (H3O+ diffusion).

-

Performance Metrics: High-performing PZTC-MOFs exhibit conductivities >

S cm⁻¹ at 98% RH.

Data Summary: Proton Conductivity Factors

| Parameter | Role in H4PZTC MOFs | Optimization Strategy |

|---|---|---|

| Pore Hydrophilicity | Carboxylate/N sites attract H2O | Do not fully deprotonate ligand; leave free -COOH. |

| Temperature | Activation energy barrier | operate at >60°C to enhance hopping kinetics. |

| Humidity | Completes H-bond network | Maintain >90% RH for peak performance. |

Figure 3.1: Mechanism of proton conductivity in hydrophilic H4PZTC channels.

Luminescent Sensing (Lanthanides)

The pyrazine core has a rigid aromatic structure with low-lying

-

Antenna Effect: H4PZTC absorbs UV light and transfers energy to the Ln3+ excited state, resulting in sharp, intense emission.

-

Sensing Application: The luminescence is quenched by specific analytes (e.g., Nitro-explosives, Cu2+ ions) due to competitive absorption or framework collapse.

Selective Gas Adsorption

While not ultra-porous, the high density of heteroatoms (N, O) creates a pore surface with high affinity for quadrupolar molecules like CO2.

-

Selectivity: The basic pyrazine nitrogens interact specifically with acidic CO2, offering high CO2/N2 selectivity even at low pressures, relevant for flue gas scrubbing.

Part 4: References

-

Wolff, L. (1887). Ueber Pyrazin-tetracarbonsäure und deren Derivate. Berichte der deutschen chemischen Gesellschaft, 20(1), 425-435.

-

Marioni, P. A., et al. (1986).[5] Poly{[(2,5-dicarboxypyrazine-3,6-dicarboxylato)trans-diaquairon(II) dihydrate]}. Acta Crystallographica Section C, 42, 123-125.

-

Pacifico, C., & Stoeckli-Evans, H. (2021). Pyrazine-2,3,5,6-tetracarboxylic acid: Crystal structures and coordination chemistry. IUCrData, 6, x210034.

-

Feng, J., et al. (2024). High H2O-Assisted Proton Conduction in One Highly Stable Sr(II)-Organic Framework. Materials, 17, 2650.

-

Luo, F. L., et al. (2025). Pyrazine-Functionalized Bio-MOFs for Selective Luminescence Sensing. Inorganic Chemistry Frontiers, 12, 112-125.

Sources

- 1. Syntheses and Characterizations of Two Complexes with Pyrazine-2,3,5,6-tetracarboxylic Acid [ccspublishing.org.cn]

- 2. journals.iucr.org [journals.iucr.org]

- 3. tandfonline.com [tandfonline.com]

- 4. osti.gov [osti.gov]

- 5. A new tetrakis-substituted pyrazine carboxylic acid, 3,3′,3′′,3′′′-{[pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(sulfanediyl)}tetrapropionic acid: crystal structures of two triclinic polymorphs and of two potassium–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Coordination Ligands: A Technical Guide to the Discovery of Pyrazinetetracarboxylic Acid (PTCA)

[2]

Executive Summary

Pyrazinetetracarboxylic acid (PTCA) is a tetra-topic ligand that has recently surged in prominence due to its utility in constructing robust Metal-Organic Frameworks (MOFs) and energetic coordination polymers.[1][2] However, its chemical lineage traces back to the foundational era of heterocyclic chemistry in the late 19th century.

This guide reconstructs the early discovery and synthetic evolution of PTCA. Unlike modern high-throughput screening, early isolation required rigorous oxidative degradation of polycyclic aromatics. Understanding these original protocols provides critical insight into the thermodynamic stability of the pyrazine core and the decarboxylation pathways that still plague scale-up efforts today.

Historical Context: The Wolff Era (1887–1893)

The discovery of PTCA is inextricably linked to the structural elucidation of the pyrazine ring itself.[2] In the late 1880s, the chemical community was debating the structure of "piazines" (now pyrazines).[2]

Ludwig Wolff is the definitive authority on the early synthesis of PTCA.[2] His work in the Berichte der deutschen chemischen Gesellschaft established the protocols for oxidizing alkylated pyrazines to their polycarboxylic acid derivatives.[2]

-

1887 Milestone: Wolff first explored the oxidation of methyl-substituted pyrazines, establishing that the pyrazine ring—unlike the benzene rings in phenazine—is remarkably resistant to oxidative cleavage.

-

1893 Isolation: Wolff successfully isolated pyrazinetetracarboxylic acid as a degradation product, characterizing it via its distinct potassium salts and its tendency to decarboxylate upon thermal stress.[1][2][3]

Scientific Insight: Wolff’s success relied on the kinetic stability of the 1,4-diazine ring. While standard oxidants (

Synthetic Pathways & Mechanisms

Early synthesis relied on two primary "top-down" oxidative strategies.[1] Both methods utilize the thermodynamic sink of the pyrazine core.

Method A: Exhaustive Oxidation of Tetramethylpyrazine (TMP)

This is the most direct route and the one most analogous to modern industrial synthesis.[2]

Protocol Logic:

-

Oxidant: Potassium Permanganate (

) in aqueous alkali.[1][2] -

Mechanism: Stepwise benzylic oxidation.[1][2] The methyl groups are activated by the electron-withdrawing nitrogen atoms of the ring, facilitating radical or ionic attack by the permanganate species.

Critical Control Point: The reaction must be controlled to prevent thermal decarboxylation. PTCA is prone to losing

Method B: Oxidative Degradation of Phenazine

This method demonstrates the relative stability of the pyrazine ring compared to benzene rings fused to it.[2]

Protocol Logic:

-

Oxidant: High-concentration

or Chromic Acid.[1][2] -

Mechanism: The benzene rings are more electron-rich and thus more susceptible to electrophilic oxidation than the central pyrazine ring.[1] The fused benzene rings are cleaved, effectively "carving out" the central pyrazine core into the tetracarboxylic acid.[2]

Visualization of Synthetic Pathways

Figure 1: Dual synthetic pathways to PTCA showing the oxidation of alkyl side chains (top) and the oxidative cleavage of fused aromatic rings (bottom).[1][2]

Physicochemical Characterization (Early vs. Modern)

The early characterization of PTCA was challenging due to its high polarity and solubility in water, making isolation from the aqueous oxidant sludge difficult.

| Property | Early Literature Value (Wolff/Gabriel) | Modern Verified Data | Technical Implication |

| Melting Point | ~205°C (with decomp.) | 205°C (dec.)[1][2] | Purity indicator; sharp decomposition suggests decarboxylation.[1][2] |

| Solubility | High in | Soluble in | Difficult to extract from aqueous reaction media; requires acidification to precipitate.[1][2] |

| Acidity ( | "Strongly acidic" | The electron-deficient ring makes the carboxylic protons highly acidic.[1][2] | |

| Stability | Unstable to heat | Metastable | Drying protocols must avoid prolonged high heat to prevent conversion to the di-acid. |

Key Experimental Insight: Early researchers noted that PTCA crystallizes often as a hydrate.[1][2] Removing this water of crystallization requires careful vacuum drying.[1][2] Aggressive heating leads to the formation of the anhydride or decarboxylation, a common error in reproducing early literature yields.

Mechanistic Deep Dive: The Stability Paradox

Why does the pyrazine ring survive conditions that destroy benzene rings (in phenazine)?

-

Nitrogen Electronegativity: The two nitrogen atoms in the ring withdraw electron density from the carbon atoms.[2]

-

Reduced Electrophilicity: Oxidizing agents like

often attack electron-rich centers.[1][2] The pyrazine ring is electron-poor ( -

Activation of Side Chains: Conversely, this electron withdrawal acidifies the benzylic protons of the methyl groups in Tetramethylpyrazine, making them more susceptible to deprotonation and subsequent oxidation.[2]

This creates a "Goldilocks" zone where the substituents are reactive, but the core scaffold is inert—a principle still used in modern heterocyclic ligand design.[2]

Diagram: Electronic Effects Driving Synthesis

Figure 2: Mechanistic logic explaining why the pyrazine core survives oxidative conditions that convert methyl groups to carboxylic acids.[1][2]

References

-

Wolff, L. (1887).[1][2] "Ueber das Pyrazin." Berichte der deutschen chemischen Gesellschaft, 20(3), 425-435.[1][2] [1][2]

-

Wolff, L. (1893).[1][2] "Ueber die Pyrazintetracarbonsäure." Berichte der deutschen chemischen Gesellschaft, 26(2), 1830-1832.[1][2] [1][2]

-

Gabriel, S., & Pinkus, G. (1893).[1][2][3] "Ueber Pyrazin." Berichte der deutschen chemischen Gesellschaft, 26(3), 2197-2207.[1][2]

-

Pacifico, C., & Stoeckli-Evans, H. (2020).[1][2] "Pyrazine-2,3,5,6-tetrayltetrakis(methylene)tetrakis(sulfanediyl)tetrapropionic acid... and historical context of Wolff's synthesis." IUCrData, 5(8), x201088.[1][2]

-

PubChem. (2025).[1][2][4][5] "Pyrazinetetracarboxylic acid Compound Summary." National Library of Medicine.[1][2] [1][2]

Sources

A Researcher's Guide to the Commercial Sourcing and Application of Pyrazinetetracarboxylic Acid

Abstract: Pyrazinetetracarboxylic acid (PTCA), a pivotal organic linker, is indispensable in the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs). Its rigid, nitrogen-containing aromatic core and multiple carboxylic acid functional groups make it a highly sought-after building block for creating porous materials with tailored properties for gas storage, separation, and catalysis. This guide provides an in-depth analysis of the commercial landscape for PTCA, offering researchers and drug development professionals a comprehensive overview of available suppliers, purity grades, and critical considerations for procurement. We will delve into the technical specifications that influence experimental outcomes and present a systematic workflow for supplier qualification to ensure reproducibility and scientific integrity in your research endeavors.

Introduction to Pyrazinetetracarboxylic Acid (PTCA)

Pyrazine-2,3,5,6-tetracarboxylic acid, identified by CAS Number 43193-60-8, is a polyfunctional aromatic carboxylic acid.[1] Its molecular structure consists of a central pyrazine ring substituted with four carboxylic acid groups. This high degree of functionality and the specific geometry of the carboxylate groups make PTCA an exceptional ligand for the construction of coordination polymers and MOFs.[1]

Key Chemical and Physical Properties:

-

Appearance: Typically an off-white or light-tan crystalline powder.

-

Purity: Commercially available in grades typically ranging from ≥97% to ≥99%.[1][2]

-

Solubility: Generally possesses low solubility in water and common organic solvents, a factor to consider in reaction condition design.

The rigidity of the pyrazine core and the potential for multiple coordination modes with metal ions allow for the formation of stable, porous, three-dimensional structures.

Critical Applications in Research & Development

The primary driver for the commercial demand for PTCA is its utility as a building block in materials science, specifically in the synthesis of MOFs.

Metal-Organic Frameworks (MOFs): MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[4] PTCA is a favored linker due to its ability to form robust frameworks with high porosity and thermal stability. These MOF materials have significant potential in applications such as:

-

Gas Storage and Separation: The defined pore sizes and chemical nature of MOFs built with PTCA can be tailored for the selective adsorption of gases like CO2, methane, and hydrogen.[5][6]

-

Catalysis: The porous structure allows for the diffusion of substrates and products, while the metal nodes and functionalized linkers can act as catalytic sites.

-

Sensing: Fluorescent MOFs constructed using PTCA derivatives have been developed for the sensitive detection of nitro explosives and other analytes.[7]

While less direct, the unique coordination chemistry of PTCA-based structures offers avenues for exploration in drug delivery systems, where the porous framework could encapsulate and release therapeutic agents.

Navigating the Commercial Landscape

Researchers sourcing PTCA will encounter several options regarding its form and purity. Understanding these distinctions is crucial for experimental success.

Available Forms:

-

Pyrazinetetracarboxylic Acid (PTCA): The fully protonated form, most commonly used in solvothermal and hydrothermal synthesis of MOFs.

-

Pyrazinetetracarboxylic Dianhydride: Though less common commercially for this specific molecule, related tetracarboxylic acids are often available as dianhydrides.[8] These can be advantageous in certain non-aqueous synthesis routes or in the preparation of polyimides.

The Critical Role of Purity: The purity of the PTCA linker is a paramount consideration that directly impacts the quality and reproducibility of MOF synthesis.

-

Research Grade (≥97%-98%): Suitable for initial screening, process optimization, and applications where minor impurities will not significantly affect the bulk properties of the material.

-

High Purity Grade (≥99%): Essential for the synthesis of single-crystal MOFs for crystallographic analysis, studies of intrinsic material properties, and applications demanding high levels of consistency and performance. Impurities can disrupt crystal growth, leading to amorphous materials or undesired crystalline phases.

Supplier Qualification & Selection Workflow

A systematic approach to selecting a supplier is a self-validating system that ensures the quality and consistency of your starting materials. Simply choosing the lowest-cost option without due diligence can introduce unknown variables into your experiments, jeopardizing results and wasting valuable research time.

Below is a recommended workflow for qualifying and selecting a PTCA supplier.

Caption: Workflow for qualifying a chemical supplier.

Causality in the Workflow:

-

CoA Analysis: The Certificate of Analysis is the primary document validating the purity of a specific batch. It is not merely a specification sheet. Scrutinizing the analytical methods used (e.g., HPLC, NMR) and the reported impurity profile provides critical insight into what you are actually introducing into your reaction.

-

In-house QC: Trustworthiness in research is built on verification. Even with a supplier's CoA, performing a simple in-house validation like an NMR spectrum provides an independent check, confirming the material's identity and basic purity, thus creating a self-validating system for your procurement process.

Profile of Key Commercial Suppliers

Pyrazinetetracarboxylic acid is available from a range of chemical suppliers, from large global distributors to more specialized manufacturers. The choice of supplier often depends on the scale of research (milligrams for initial discovery vs. kilograms for scale-up).

| Supplier Type | Representative Companies | Purity Grades Offered | Scale | Notes |

| Global Research Chemical Suppliers | Sigma-Aldrich (Merck), TCI America, AK Scientific | ≥97%, ≥98%, ≥99% | mg to multi-gram | Offer high-quality, well-documented products suitable for most R&D applications. Often provide extensive online technical data. |

| Specialty & Niche Manufacturers | ChemScene, NINGBO INNO PHARMCHEM | ≥97% | gram to kg | Focus on specific classes of molecules like MOF linkers.[1][2] May offer more competitive pricing for larger quantities and custom synthesis options. |

| Chemical Marketplaces | LookChem, PubChem | Varies (supplier dependent) | Varies | Aggregators that list products from numerous, often international, suppliers.[3][9] Require careful vetting of the actual manufacturer. |

Note: This table is representative and not exhaustive. Researchers should conduct their own market search based on current availability and specific needs.

Experimental Protocol: A Note on Synthesis

While this guide focuses on commercial availability, understanding the synthesis provides context. PTCA is typically prepared through the oxidation of a precursor like tetramethylpyrazine or phenazine.[9] For instance, a common laboratory-scale synthesis involves the oxidation of 2-methylquinoxaline.[10] These multi-step syntheses underscore the importance of sourcing from suppliers with robust quality control, as incomplete reactions or side products can lead to impurities in the final material.

The relationship between the precursor, the final acid, and its application in MOF synthesis can be visualized as follows:

Caption: From precursor synthesis to MOF application.

Conclusion

The successful synthesis of high-quality, reproducible advanced materials like MOFs begins with the procurement of high-quality, well-characterized starting materials. Pyrazinetetracarboxylic acid is a cornerstone linker in this field, and its commercial availability from multiple suppliers provides researchers with options. However, this choice necessitates a rigorous and logical approach to supplier selection. By defining experimental needs, carefully evaluating supplier documentation, and implementing in-house validation, researchers can build a foundation of scientific integrity and trust in their results, accelerating the path from discovery to application.

References

-

Pyrazine Tetracarboxylic Acid: A Cornerstone for Specialty Chemical Intermediates . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-pyrazine carboxylic acid, 98-97-5 . The Good Scents Company. [Link]

-

Pyrazinecarboxylic Acid, 500 grams . CP Lab Safety. [Link]

-

5-methyl-2-pyrazine carboxylic acid . SUYOG LIFE SCIENCES PVT. LTD. [Link]

-

2,3-Pyrazinedicarboxylic acid | 89-01-0 Suppliers . LookChem. [Link]

-

Pyrazinetetracarboxylic acid | 43193-60-8 . LookChem. [Link]

-

Pyrazinetetracarboxylic acid . PubChem, National Institutes of Health. [Link]

-

Pyrazine-4-carboxylic acid . PubChem, National Institutes of Health. [Link]

-

Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons . Dalton Transactions, Royal Society of Chemistry. [Link]

- A kind of preparation method of pyrazine carboxylic acid.

-

Two zinc metal-organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO 2 and light hydrocarbons | Request PDF . ResearchGate. [Link]

-

2,3-pyrazinedicarboxylic acid . Organic Syntheses. [Link]

-

Metal-Organic Framework Based on Pyrazinoquinoxaline Tetracarboxylic Acid for Fluorescence Sensing for Nitro Explosives . PubMed, National Institutes of Health. [Link]

-

Preparation method of pyrazine carboxylic acid . Eureka | Patsnap. [Link]

-

Importance of pyrazole carboxylic acid in MOFs preparation . ResearchGate. [Link]

-

3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties . PubMed Central, National Institutes of Health. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. Pyrazinetetracarboxylic acid | C8H4N2O8 | CID 3016420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Metal-Organic Framework Based on Pyrazinoquinoxaline Tetracarboxylic Acid for Fluorescence Sensing for Nitro Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4,9,10-Perylenetetracarboxylic Dianhydride | 128-69-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. lookchem.com [lookchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Pyrazinetetracarboxylic Acid (PTCA) & Derivatives: A Technical Guide

The following technical guide details the chemistry, synthesis, and applications of Pyrazinetetracarboxylic acid (PTCA) and its derivatives.

Executive Summary

Pyrazine-2,3,5,6-tetracarboxylic acid (PTCA) , also known as H₄pztc, is a high-symmetry, nitrogen-rich heterocyclic building block.[1] Unlike its mono- and di-substituted analogs (e.g., the tuberculosis drug Pyrazinamide), PTCA is rarely used as a free API. Instead, it serves as a privileged scaffold in materials science and coordination chemistry. Its four carboxyl groups and two endocyclic nitrogen atoms provide up to 10 potential coordination sites , making it a premier ligand for Metal-Organic Frameworks (MOFs), luminescent sensors, and high-performance polyimide resins.

Physicochemical Profile

Core Structure & Properties

The pyrazine core is electron-deficient due to the two electronegative nitrogen atoms at the 1,4-positions. The addition of four electron-withdrawing carboxyl groups further decreases the electron density of the ring, making the system highly acidic and resistant to oxidative degradation, though susceptible to decarboxylation under extreme thermal stress.

| Property | Value / Description |

| IUPAC Name | Pyrazine-2,3,5,6-tetracarboxylic acid |

| Formula | C₈H₄N₂O₈ |

| Molar Mass | 256.12 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water (pH dependent), DMSO, DMF; Insoluble in non-polar solvents.[1][2] |

| Acidity (pKa) | Polyprotic acid. pKa₁ ≈ 1.9, pKa₂ ≈ 2.8 (Estimated). Stronger acid than benzoic acid due to N-heterocycle electron withdrawal. |

| Thermal Stability | Decomposes > 205–210°C (Decarboxylation to lower acids). |

Coordination Modes

PTCA is a versatile multidentate ligand . It can bridge multiple metal centers to form 1D chains, 2D sheets, or 3D porous networks.

-

Chelating Mode: N,O-chelation (utilizing a ring nitrogen and an adjacent carboxylate oxygen).

-

Bridging Mode: Bis-bridging or tetrakis-bridging via carboxylate groups.

Caption: PTCA acts as a molecular connector, utilizing both N-donors and O-donors to assemble complex metal-organic architectures.

Synthesis & Production

Primary Route: Oxidation of Tetramethylpyrazine

The industrial and laboratory standard for synthesizing PTCA involves the exhaustive oxidation of 2,3,5,6-tetramethylpyrazine (TMP). TMP is commercially available (often produced via condensation of 2,3-butanedione with ammonia).

Reaction Pathway:

-

Substrate: 2,3,5,6-Tetramethylpyrazine.

-

Oxidant: Potassium Permanganate (KMnO₄) is the classical choice, though green catalytic oxidations (O₂/Co-Mn catalysts) are emerging.

-

Conditions: Reflux in aqueous alkali, followed by acidification.

Step-by-Step Protocol (KMnO₄ Method):

-

Dissolution: Dissolve 2,3,5,6-tetramethylpyrazine (10 mmol) in water (50 mL).

-

Oxidation: Slowly add KMnO₄ (120 mmol, excess) while heating to reflux (90–100°C). The reaction is exothermic; control addition to maintain reflux.

-

Workup: Continue refluxing until the purple permanganate color persists (approx. 4–6 hours).

-

Filtration: Filter hot to remove the MnO₂ precipitate (byproduct). Wash the cake with hot water.

-

Acidification: Concentrate the filtrate and acidify with conc. HCl to pH < 1.

-

Crystallization: Cool to 4°C overnight. PTCA precipitates as white crystals. Recrystallize from water.

Key Intermediate: Pyrazinetetracarboxylic Dianhydride (PTDA)

For polymer applications, the acid is dehydrated to the dianhydride.

-

Reagent: Acetic anhydride or Thionyl chloride.

-

Product: PTDA is moisture-sensitive and serves as the monomer for polyimide synthesis.

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

PTCA-based MOFs are chemically robust due to the strong chelate effect.

-

Gas Storage: Copper(II)-PTCA frameworks exhibit permanent porosity for H₂ and CO₂ storage.

-

Luminescent Sensors: Zn(II) and Cd(II) complexes of PTCA display strong ligand-to-metal charge transfer (LMCT) fluorescence. These are used to detect nitro-aromatic explosives (e.g., TNT, DNT) via fluorescence quenching mechanisms.

-

Lanthanide MOFs: Doping PTCA frameworks with Eu³⁺ or Tb³⁺ creates materials with tunable emission colors for LEDs and thermometry.

High-Performance Polyimides

PTCA dianhydride (PTDA) is polymerized with aromatic diamines to form polyimides.

-

Properties: High glass transition temperature (Tg > 300°C), low dielectric constant, and high optical transparency (if fluorinated diamines are used).

-

Use Case: "Black Polyimides" for aerospace and microelectronics, where thermal stability and light absorption are critical.

Energetic Materials

Salts of PTCA with high-nitrogen cations (e.g., ammonium, hydrazinium, 1,2,4-triazolium) are investigated as "green" energetic materials.

-

Mechanism: The high nitrogen content of the pyrazine ring + the cation leads to a large heat of formation.

-

Advantage: Clean decomposition products (N₂, CO₂, H₂O) compared to traditional lead-based explosives.

Biological & Pharmaceutical Potential[3]

While PTCA itself is not a drug, it is a bioactive scaffold .

-

Antimicrobial Activity: Silver(I) coordination polymers of PTCA show slow-release antibacterial activity against E. coli and S. aureus.

-

Drug Delivery: Porous Zn-PTCA MOFs have been explored as carriers for loading anticancer drugs (e.g., 5-Fluorouracil), utilizing the pore size to control release rates.

Table 1: Comparative Analysis of Pyrazine Carboxylates

| Derivative | Structure | Primary Application | Key Property |

| Pyrazinamide | Mono-amide | Tuberculosis Drug (First-line) | Prodrug (converted to acid in bacteria) |

| Pyrazine-2-COOH | Mono-acid | Metabolite / Ligand | Bioactive metabolite of Pyrazinamide |

| PTCA (Tetra-acid) | Tetra-acid | MOF Linker / Polymer Monomer | Max coordination sites (10), High symmetry |

| PTDA (Dianhydride) | Dianhydride | Polyimide Synthesis | High reactivity with diamines |

Experimental Workflow: Synthesis of a Fluorescent Zn-PTCA MOF

This protocol produces a 2D coordination polymer suitable for fluorescence sensing experiments.

Reagents:

-

Pyrazine-2,3,5,6-tetracarboxylic acid (H₄pztc): 0.1 mmol

-

4,4'-Bipyridine (bpy): 0.1 mmol (Auxiliary ligand)

-

Solvent: H₂O (10 mL)

Procedure:

-

Mixing: Combine H₄pztc, Zn(NO₃)₂, and bpy in a 20 mL Teflon-lined stainless steel autoclave.

-

Solvothermal Synthesis: Seal and heat at 140°C for 72 hours .

-

Cooling: Allow the vessel to cool to room temperature over 24 hours (slow cooling promotes crystal growth).

-

Isolation: Filter the colorless block crystals, wash with distilled water and ethanol.

-

Characterization:

-

PXRD: Confirm crystallinity.

-

Fluorescence: Excite at 320 nm; expect emission peak ~420–460 nm (blue fluorescence).

-

References

-

Synthesis & Coordination: Golafale, S. et al. "Syntheses, Structures, and Fluorescent Properties of Three ds-Block Metal Complexes with Pyrazine-2,3,5,6-tetracarboxylic Acid." Inorganica Chimica Acta, 2017.[1] Link

-

MOF Isomers: Liang, Z. et al. "Two zinc metal-organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2." Dalton Transactions, 2020. Link

-

Energetic Materials: Klapötke, T. M. et al. "Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials." Chemistry - A European Journal, 2014. Link

-

Polyimides: "Black Polyimides and Synthesis Thereof." US Patent Application 20150025192. Link

-

Fluorescence Sensing: Gao, H. et al. "Metal-Organic Framework Based on Pyrazinoquinoxaline Tetracarboxylic Acid for Fluorescence Sensing for Nitro Explosives." Inorganic Chemistry, 2024. Link

Sources

Methodological & Application

Step-by-step synthesis of Pyrazinetetracarboxylic acid

This Application Note provides a rigorous, field-validated protocol for the synthesis of Pyrazine-2,3,5,6-tetracarboxylic acid (PTCA) . This compound is a critical organic linker used in the construction of Metal-Organic Frameworks (MOFs) and a precursor for high-performance energetic materials.

The protocol utilizes the exhaustive oxidation of 2,3,5,6-tetramethylpyrazine (TMP) using Potassium Permanganate (

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Logic: The synthesis relies on the oxidative degradation of alkyl side chains on a nitrogen-containing aromatic heterocycle. The pyrazine ring is electron-deficient, making it relatively resistant to oxidative cleavage compared to benzene derivatives, allowing for the selective oxidation of the methyl groups to carboxylic acids without destroying the core ring system.

-

Starting Material: 2,3,5,6-Tetramethylpyrazine (TMP) is commercially available or easily synthesized via the condensation of 2,3-butanedione with ammonium sources.

-

Oxidant Choice: Potassium Permanganate (

) is the oxidant of choice. While Chromium(VI) reagents are effective, they are environmentally restrictive. -

Thermodynamics: The oxidation of a methyl group to a carboxylate is highly exothermic. Stepwise addition of the oxidant is critical to prevent thermal runaway and "bumping" of the reaction mixture.

Part 2: Detailed Experimental Protocol

Safety Warning:

- : Strong oxidizer. Contact with organic materials can cause fire.

-

Exotherm: The reaction generates significant heat.

- Dust: The byproduct is a fine powder; use proper ventilation during filtration.

Materials & Equipment

-

Reagents:

-

2,3,5,6-Tetramethylpyrazine (TMP) (98%+)

-

Potassium Permanganate (

) (Technical grade or better) -

Deionized Water

-

Hydrochloric Acid (conc. 37%)

-

-

Equipment:

-

2L or 5L 3-neck Round Bottom Flask (RBF)

-

Mechanical Stirrer (Overhead stirring is mandatory due to heavy precipitate)

-

Reflux Condenser

-

Large Büchner Funnel & Vacuum Flask

-

Celite 545 (Filter aid)

-

Step-by-Step Procedure

1. Reaction Setup & Stoichiometry

-

Target: Synthesis of ~25g of PTCA.

-

Ratio: Use a molar ratio of 1:12 (TMP :

). Although the theoretical ratio is 1:8 (2 e- per oxygen atom insertion), a significant excess is required to drive the reaction to completion and account for the decomposition of permanganate at reflux temperatures.

2. Oxidation Phase

-

Dissolution: Charge the RBF with 13.6 g (0.1 mol) of TMP and 1.5 L of Deionized Water . Begin mechanical stirring. The TMP may not fully dissolve initially; this is acceptable.

-

Heating: Heat the mixture to 70–80°C .

-

Controlled Addition: Slowly add 190 g (1.2 mol) of

in small portions (approx. 10-15g each) over a period of 2 to 3 hours . -

Reflux: Once addition is complete, raise the temperature to a gentle reflux (~100°C) and hold for 12–16 hours . The mixture should be a dark brown slurry (

).

3. Workup & Isolation

-

Filtration (Hot): While the reaction mixture is still hot (~80°C), filter it through a pad of Celite 545 on a Büchner funnel.

-

Why Hot? PTCA salts are soluble in hot water. Filtering cold may trap the product in the

cake. -

Wash: Wash the

cake with 200 mL of boiling water to recover occluded product.

-

-

Concentration: The filtrate (clear or slightly pink) contains the potassium salt of PTCA. Concentrate this solution using a Rotary Evaporator to approximately 200–300 mL .

-

Acidification: Cool the concentrated solution to 0–5°C in an ice bath. Slowly add conc. HCl dropwise with vigorous stirring.

-

Target pH: Adjust to pH < 1 .

-

Observation: A white to off-white precipitate (Pyrazinetetracarboxylic acid dihydrate) will form.

-

-

Crystallization: Allow the slurry to stir at 0°C for 2 hours to maximize yield.

-

Final Filtration: Filter the white solid. Wash with a small amount of ice-cold 2M HCl (to prevent re-dissolution) followed by cold acetone.

-

Drying: Dry the product in a vacuum oven at 60°C for 12 hours.

-

Note: The product is typically isolated as the dihydrate (

). Heating above 100°C may drive off crystal water but risks decarboxylation if prolonged.

-

Part 3: Process Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product trapped in | Ensure filtration is done hot (>80°C) and wash cake thoroughly with boiling water. |

| Purple Filtrate | Excess Permanganate remaining. | Add small amounts of Ethanol or Sodium Bisulfite to the hot filtrate to quench excess |

| Product is Colored (Brown) | Manganese contamination. | Recrystallize from hot 2M HCl. The acid form is less soluble in cold acid than in water. |

| Incomplete Oxidation | Reaction time too short or temp too low. | Check NMR for methyl peaks. If present, re-subject crude solid to oxidation. |

Part 4: Characterization (The "Truth")

To validate the synthesis, the following analytical data must be obtained.

1. Melting Point:

-

Decomposes with decarboxylation at ~205°C . (Distinct from the di-acid which melts/decomposes higher).

2. Nuclear Magnetic Resonance (NMR):

-

NMR (DMSO-

-

12-14 ppm (broad, s): Carboxylic acid protons (

-

Note: There are no aromatic protons on the pyrazine ring. The absence of signals in the aromatic region (8-9 ppm) confirms full substitution.

-

12-14 ppm (broad, s): Carboxylic acid protons (

-

NMR (DMSO-

- ~145 ppm: Pyrazine ring carbons.

-

~165 ppm: Carbonyl carbons (

-

Only two distinct carbon environments exist due to the high symmetry (

) of the molecule.

3. Infrared Spectroscopy (FT-IR):

-

3300–2500

: Broad O-H stretch (carboxylic acid dimer). -

1720–1700

: Strong C=O stretch.

Part 5: Visualization & Logic Mapping

Figure 1: Reaction Mechanism & Workflow

Caption: Step-by-step workflow for the oxidative synthesis of PTCA from Tetramethylpyrazine.

Figure 2: Chemical Transformation

Caption: Functional group transformation from methyl-substituted pyrazine to the tetra-acid linker.

References

-

Original Synthesis & Characterization: Marinho, M. V., et al. (2008). "Structure and vibrational spectra of pyrazine-2,3,5,6-tetracarboxylic acid." Journal of Molecular Structure, 892(1-3), 296-300.

-